![molecular formula C14H14N4O B3007429 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1798622-69-1](/img/structure/B3007429.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

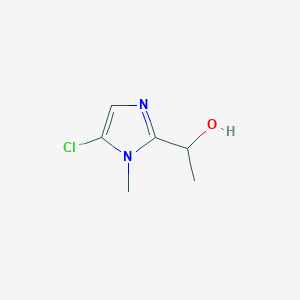

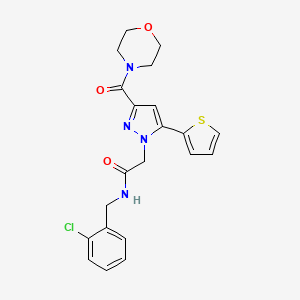

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted much attention due to the diverse and very useful bioactivities of such molecules .

Synthesis Analysis

The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold can be considered as a potential non-classical isostere of indole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Aplicaciones Científicas De Investigación

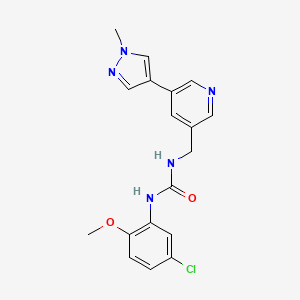

Anticancer Agents

Compounds with the imidazo[1,2-b]pyrazole scaffold have been explored as potential anticancer agents . The structure has been utilized to develop covalent inhibitors targeting specific cancer mutations, such as KRAS G12C . These inhibitors can bind irreversibly to cancer proteins, offering a promising approach for treating intractable cancers.

Kinase Inhibition

The imidazo[1,2-b]pyrazole core is significant in the development of kinase inhibitors. For instance, ponatinib, a successful kinase inhibitor, has spurred interest in imidazo[1,2-b]pyrazole derivatives for therapeutic applications in medicine . Kinase inhibitors play a crucial role in regulating cellular pathways, making them valuable in cancer therapy.

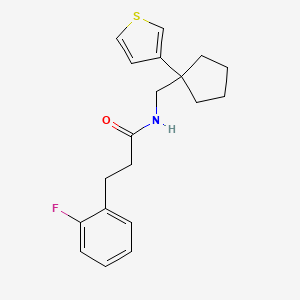

Drug Solubility Improvement

Modifications of drug molecules to include the imidazo[1,2-b]pyrazole scaffold have shown to significantly improve solubility in aqueous media . This is particularly important for drug formulation and bioavailability, as poor solubility can limit a drug’s effectiveness.

Antimicrobial Activity

Imidazo[1,2-b]pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity . These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, indicating their potential as new antimicrobial agents .

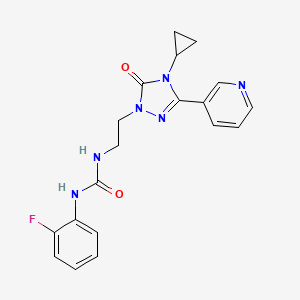

Organic Synthesis and Reactivity

The imidazo[1,2-b]pyrazole scaffold acts as a versatile component in organic synthesis. Its reactivity allows for the creation of a wide range of bioactive molecules, contributing to the field of synthetic chemistry and drug development .

Medicinal Chemistry Exploration

Due to its versatile nature, N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide is used in medicinal chemistry for drug development. It provides a platform for the exploration of new therapeutic compounds, with potential applications across various diseases.

Direcciones Futuras

The future directions for the study of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” and similar compounds could include further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new synthesis methods could also be a focus .

Propiedades

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-7,10-11H,8-9H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXRVQOLNANPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![Methyl 6-acetyl-2-(5-phenylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3007362.png)

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B3007365.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3007369.png)